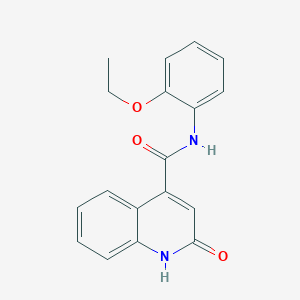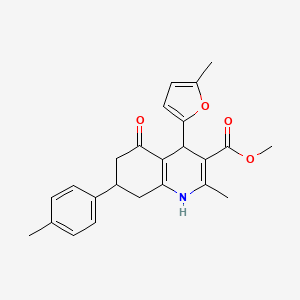![molecular formula C24H30N2O5 B4209972 1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid](/img/structure/B4209972.png)
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid
Vue d'ensemble
Description
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and an indene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a series of reactions starting from commercially available precursors. For example, the reduction of indanone followed by etherification can yield the desired indene derivative.
Substitution on Piperazine: The piperazine ring is then substituted with the benzyl group and the indene derivative through nucleophilic substitution reactions. This step often requires the use of strong bases and appropriate solvents to facilitate the reaction.
Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the substituted piperazine with oxalic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various bases, acids, and solvents are used depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a benzyl group and an indene derivative sets it apart from other similar compounds, potentially offering unique advantages in its applications.
Propriétés
IUPAC Name |
1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c1-2-5-19(6-3-1)18-24-13-11-23(12-14-24)15-16-25-22-10-9-20-7-4-8-21(20)17-22;3-1(4)2(5)6/h1-3,5-6,9-10,17H,4,7-8,11-16,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLUXQZKBKEZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCN3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Methylphenoxy)propanoylamino]benzamide](/img/structure/B4209907.png)
![2-[(2-furylmethyl)amino]-N-(3-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4209912.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4209918.png)


![2-[(3-bromo-4-methoxybenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4209933.png)
![N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide](/img/structure/B4209938.png)
![4-Methyl-N~1~-{3-oxo-3-[3-(2-quinoxalinyl)anilino]propyl}benzamide](/img/structure/B4209946.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide](/img/structure/B4209961.png)
![2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B4209966.png)

